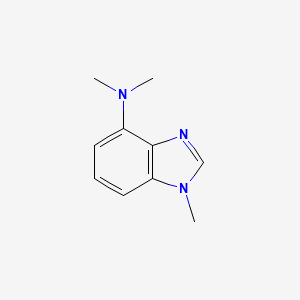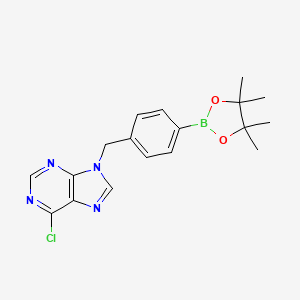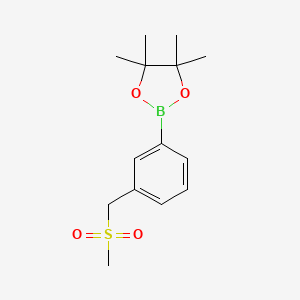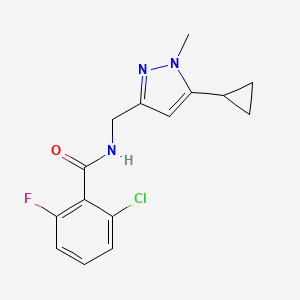
3-(2-Aminoethyl)-1H-indole-7-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Aminoethyl)-1H-indole-7-carboxylic acid; hydrochloride, also known as AEIC, is a chemical compound that has been widely used in scientific research. It is a derivative of tryptophan and belongs to the class of indole-based compounds. AEIC has shown potential in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
Scientific Research Applications
Synthesis and Chemical Transformations
Innovative Synthetic Pathways
Research has illustrated diverse synthetic methodologies utilizing indole derivatives for the construction of complex molecules. For instance, the aminomethylation of electron-rich aromatics, including indoles, with an N-silyl-N,O-acetal catalyzed by metal triflates and TMSCl, facilitates the synthesis of aromatic primary amines and 1-aryl-trichloroethylamines. This method showcases a significant advancement in indole chemistry, providing a straightforward approach to synthesizing indole-based compounds with potential pharmacological activities (Sakai et al., 2003).
Aqueous Solution Chemistry
The study of the aqueous solution chemistry of food-derived carcinogen models based on indole structures, such as N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, highlights the importance of understanding the stability and reactivity of indole derivatives in various conditions. This knowledge is crucial for designing safer and more effective pharmacological agents (Rajagopal et al., 2003).
Biological Applications
Antiviral and Antimicrobial Properties
Indole derivatives demonstrate significant potential in antiviral and antimicrobial therapies. For example, substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters and their derivatives were synthesized and evaluated for their antiviral activities against viruses such as BVDV and HCV. Although the specific compound was not active against these viruses, this research direction underlines the broad applicability of indole derivatives in seeking new antiviral agents (Ivashchenko et al., 2014).
Anti-inflammatory Activity
The synthesis and molecular docking analysis of indole acetamide derivatives emphasize their potential in anti-inflammatory drug development. Through computational studies targeting cyclooxygenase domains, these compounds have shown promising results, further advocating for the exploration of indole derivatives in anti-inflammatory therapies (Al-Ostoot et al., 2020).
Material Science and Other Applications
Ionic Liquids and Polymers
Indole-based compounds have been explored for their utility in creating innovative materials, such as amino acid ionic liquids and polymers with unique properties. These applications demonstrate the versatility of indole derivatives beyond pharmacological uses, extending into material science for developing novel, functional materials (Ohno & Fukumoto, 2007).
properties
IUPAC Name |
3-(2-aminoethyl)-1H-indole-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-5-4-7-6-13-10-8(7)2-1-3-9(10)11(14)15;/h1-3,6,13H,4-5,12H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUCXZLMILIBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C2CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[2-(4-fluorosulfonyloxyphenyl)acetyl]amino]acetate](/img/structure/B2764714.png)
![N-[[4-(3-Acetylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2764717.png)




![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2764722.png)
![3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2764723.png)
![4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2764724.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2764725.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2764726.png)

![N-cyclohexyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2764733.png)
